(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

This 3-methyl-1H-tautomer regioisomer is not interchangeable with 5-methyl or 2H-tautomer analogs—critical for kinase inhibitor SAR. The pre-installed N1-acetic acid handle enables direct amidation, bypassing low-yield N-alkylation. Calculated logP is ~0.4 units higher than the unsubstituted analog, enhancing cellular permeability strategically. Supplied at ≥98% purity to eliminate false positives in biochemical screens. Ideal for focused kinase inhibitor library synthesis.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 937605-63-5
Cat. No. B3023126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid
CAS937605-63-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC=N2)CC(=O)O
InChIInChI=1S/C9H9N3O2/c1-6-7-3-2-4-10-9(7)12(11-6)5-8(13)14/h2-4H,5H2,1H3,(H,13,14)
InChIKeyIOVXRMSVGNLWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid (CAS 937605-63-5) for Medicinal Chemistry and Kinase Inhibitor Research


(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid (CAS 937605-63-5) is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine class, a privileged scaffold in medicinal chemistry due to its structural mimicry of purine bases [1]. The compound features a pyrazolo[3,4-b]pyridine core with a methyl substituent at the 3-position and an acetic acid moiety at the N1 position, offering a versatile handle for further derivatization via esterification or amidation . It is primarily employed in the synthesis of kinase inhibitors and other bioactive molecules for drug discovery and chemical biology research .

Why Generic Substitution of (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid (CAS 937605-63-5) is Not Advisable in Lead Optimization


The substitution pattern on the pyrazolo[3,4-b]pyridine scaffold critically dictates biological activity, target selectivity, and synthetic tractability [1]. The precise positioning of the methyl group at the 3-position and the acetic acid chain at the N1 nitrogen of the 1H-tautomer of this specific compound (CAS 937605-63-5) is not interchangeable with regioisomers (e.g., 5-methyl or 2H-tautomers) or analogs bearing different substituents (e.g., 3-acetyl or unsubstituted cores). Such seemingly minor alterations can lead to significant changes in kinase inhibition profiles, physicochemical properties, and the efficiency of downstream synthetic transformations [2]. The following quantitative evidence guide details the specific, measurable differentiators that justify the selection of this precise compound over its closest analogs.

Quantitative Differentiation Evidence: (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid (CAS 937605-63-5) vs. Key Analogs


Regioisomeric Specificity: 3-Methyl vs. 5-Methyl Substitution and Tautomeric Form

The compound exists specifically as the 1H-tautomer with a methyl group at the 3-position. Its regioisomer, (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 1160246-25-2), differs only in the position of the methyl group on the pyridine ring. This structural difference is non-trivial; computational and SAR studies on pyrazolo[3,4-b]pyridines demonstrate that the position of substituents on the core ring profoundly impacts the binding conformation within kinase ATP-binding pockets, directly affecting potency and selectivity [1]. While direct, published IC50 values for this specific pair are unavailable, class-level inference from extensive kinase inhibitor SAR indicates that such regioisomeric changes can alter inhibitory activity by orders of magnitude [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Purity and Analytical Reliability: Cross-Vendor Comparison

A key differentiator in procurement is the availability of high-purity material with reliable analytical characterization. This compound is offered by multiple vendors with a minimum purity of 97-98% [REFS-1, REFS-2]. In contrast, the closely related analog (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 1160246-25-2) is often supplied at a lower minimum purity of 95% . This difference of 2-3% in guaranteed purity can be critical for sensitive biological assays and for ensuring reproducible synthetic yields in multi-step sequences.

Analytical Chemistry Quality Control Procurement

Physicochemical Differentiation: Calculated logP as a Proxy for Permeability

The substitution pattern directly influences key physicochemical properties relevant to drug design. The target compound (CAS 937605-63-5) has a calculated logP of 0.82-0.90, indicating moderate lipophilicity [REFS-1, REFS-2]. In comparison, the unsubstituted analog, 1H-pyrazolo[3,4-b]pyridine-3-acetic acid (CAS 1155847-27-0), has a significantly lower logP of approximately 0.47, suggesting higher polarity and potentially lower membrane permeability . This difference of ~0.4 logP units translates to a measurable impact on lipophilic ligand efficiency (LLE) and oral bioavailability predictions.

Physicochemical Properties Drug-Likeness ADME

Synthetic Versatility: The Acetic Acid Moiety as a Differentiating Handle

The presence of the acetic acid group at the N1 position provides a versatile functional handle for diversification via amide coupling or esterification, a key advantage over the parent scaffold, 3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-96-9), which lacks this moiety . While the parent scaffold is a common building block, it requires an additional synthetic step (e.g., N-alkylation) to install a similar handle, which can be low-yielding and introduce regioselectivity issues. The pre-installed acetic acid group on the target compound streamlines the synthesis of focused libraries for SAR exploration [1].

Synthetic Chemistry Building Blocks Derivatization

Recommended Research and Industrial Application Scenarios for (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid (CAS 937605-63-5)


Focused Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core scaffold for generating focused libraries of potential kinase inhibitors. Its 3-methyl substitution pattern is a common motif in many reported kinase inhibitors, and the acetic acid handle allows for rapid parallel synthesis of amide derivatives. As highlighted by the regioisomeric specificity evidence, using this precise compound ensures that the library explores the chemical space most relevant to the 1H-tautomer, 3-methyl substituted class, avoiding the confounding SAR of regioisomers like the 5-methyl analog [1].

Lead Optimization for Improved Physicochemical Properties

Medicinal chemists seeking to optimize the ADME profile of a lead series can utilize this building block to introduce a favorable logP shift. The quantitative evidence shows that compared to the unsubstituted 1H-pyrazolo[3,4-b]pyridine-3-acetic acid, this compound offers a calculated logP that is ~0.4 units higher . This can be a strategic choice when aiming to improve cellular permeability without resorting to larger, more lipophilic substituents that may increase the risk of off-target toxicity.

High-Throughput Screening (HTS) and Assay Development

For core facilities and screening laboratories, the availability of this compound at a guaranteed purity of ≥97-98% is a critical differentiator. This level of purity, which is superior to that of some closely related analogs, minimizes the risk of false positives or assay artifacts in sensitive biochemical or cell-based screens . Procuring this high-purity material reduces the need for costly and time-consuming in-house repurification, ensuring more reliable and reproducible screening data.

Synthesis of Advanced Intermediates and Chemical Probes

As a versatile building block, this compound is an excellent starting material for the multi-step synthesis of more complex chemical probes. The pre-installed acetic acid functionality eliminates the need for a low-yielding N-alkylation step on the parent scaffold, thereby increasing overall synthetic efficiency [2]. This is particularly valuable in academic and industrial settings where the rapid production of advanced intermediates is essential for exploring novel biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.